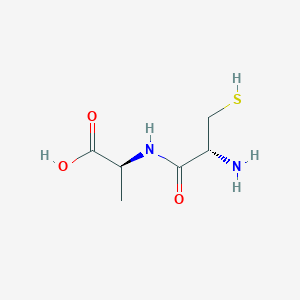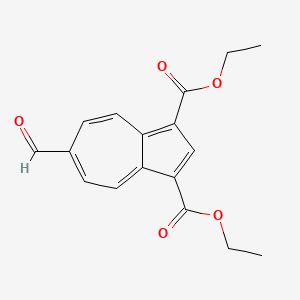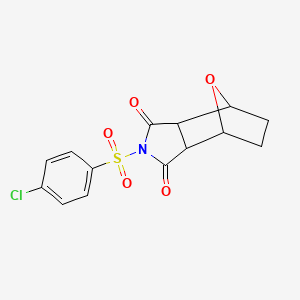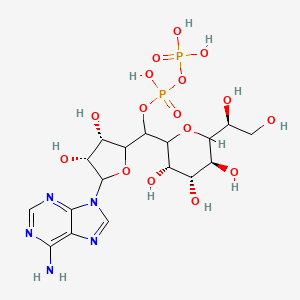
Adenosine 5'-diphosphate-glycero-mannoheptose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5’-diphosphate-glycero-mannoheptose: is a nucleotide-linked sugar compound that plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. This compound is involved in the formation of the inner core of lipopolysaccharides, which are essential components of the bacterial outer membrane .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of adenosine 5’-diphosphate-glycero-mannoheptose typically involves the isolation from bacterial cultures. For instance, it can be isolated from heptose transferase-less mutants of Salmonella minnesota and Shigella sonnei. The bacteria are cultivated in a fermentor, and the cells are harvested in the late exponential phase. The nucleotides are then extracted using cold perchloric acid and separated using paper chromatography .
Industrial Production Methods: The use of advanced chromatography techniques ensures the isolation of pure nucleotide-linked heptoses .
化学反応の分析
Types of Reactions: Adenosine 5’-diphosphate-glycero-mannoheptose undergoes various chemical reactions, including epimerization and enzymatic transformations. One notable reaction is the transformation of ADP-D-glycero-D-mannoheptose to ADP-L-glycero-D-mannoheptose via the action of ADP-D-glycero-D-mannoheptose-6-epimerase .
Common Reagents and Conditions: The reactions involving adenosine 5’-diphosphate-glycero-mannoheptose often require specific enzymes, such as heptose transferases and epimerases. These reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products: The major products formed from the reactions of adenosine 5’-diphosphate-glycero-mannoheptose include various epimers and derivatives that are incorporated into the lipopolysaccharide structure of bacteria .
科学的研究の応用
Chemistry: In chemistry, adenosine 5’-diphosphate-glycero-mannoheptose is used as a model compound to study nucleotide-sugar interactions and the biosynthesis of complex carbohydrates .
Biology: In biological research, this compound is essential for understanding the biosynthesis of lipopolysaccharides in Gram-negative bacteria. It serves as a substrate for heptose transferases, which are crucial for the assembly of the bacterial outer membrane .
Medicine: In medicine, adenosine 5’-diphosphate-glycero-mannoheptose is studied for its role in bacterial pathogenesis. Understanding its biosynthesis and function can lead to the development of novel antibiotics targeting the lipopolysaccharide biosynthesis pathway .
Industry: In the industrial sector, this compound can be used in the production of bacterial lipopolysaccharides for research and diagnostic purposes .
作用機序
Adenosine 5’-diphosphate-glycero-mannoheptose exerts its effects by serving as a substrate for heptose transferases, which incorporate it into the lipopolysaccharide structure of Gram-negative bacteria. The molecular targets include various enzymes involved in the biosynthesis pathway, such as heptose transferases and epimerases. These enzymes catalyze the transfer and modification of the heptose moiety, leading to the formation of the inner core of lipopolysaccharides .
類似化合物との比較
Adenosine 5’-diphosphate-glucose: Another nucleotide-linked sugar involved in carbohydrate biosynthesis.
Adenosine 5’-diphosphate-ribose: A compound involved in cellular signaling and metabolism.
Uniqueness: Adenosine 5’-diphosphate-glycero-mannoheptose is unique due to its specific role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. Unlike other nucleotide-linked sugars, it is directly involved in the formation of the inner core of lipopolysaccharides, making it essential for bacterial outer membrane integrity and function .
特性
CAS番号 |
80186-87-4 |
|---|---|
分子式 |
C17H27N5O16P2 |
分子量 |
619.4 g/mol |
IUPAC名 |
[[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S)-6-[(1S)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]methyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H27N5O16P2/c18-15-5-16(20-2-19-15)22(3-21-5)17-10(29)9(28)13(36-17)14(37-40(33,34)38-39(30,31)32)12-8(27)6(25)7(26)11(35-12)4(24)1-23/h2-4,6-14,17,23-29H,1H2,(H,33,34)(H2,18,19,20)(H2,30,31,32)/t4-,6-,7-,8-,9-,10+,11?,12?,13?,14?,17?/m0/s1 |
InChIキー |
ZLCOQKCHOKULQU-QRPVWZTISA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H](C(O3)C(C4[C@H]([C@H]([C@@H](C(O4)[C@H](CO)O)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C4C(C(C(C(O4)C(CO)O)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


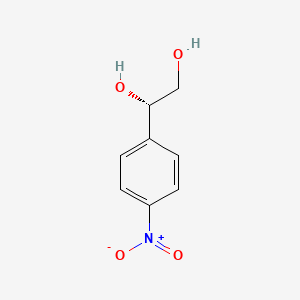

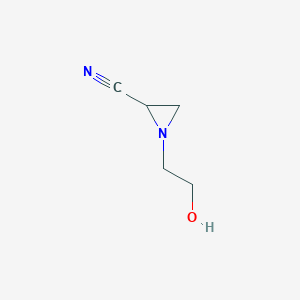
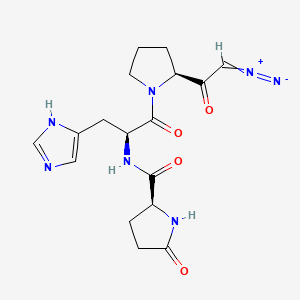
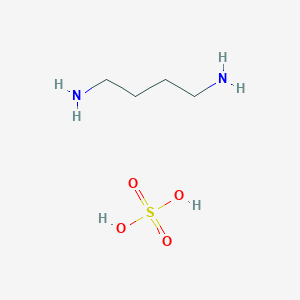
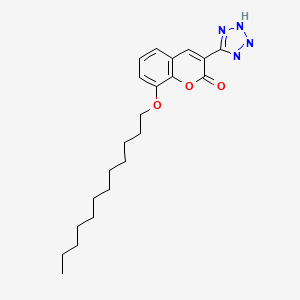
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)
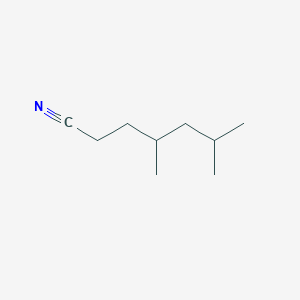

![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)

